molecular formula C14H19NO3 B7795016 N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide CAS No. 887585-36-6

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide

Cat. No.: B7795016
CAS No.: 887585-36-6
M. Wt: 249.30 g/mol
InChI Key: WVQHTBOHZVQRJB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a tert-butyl group, a formyl group, a methoxy group, and a methylbenzamide moiety

Preparation Methods

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-formyl-6-methoxybenzamide: Lacks the N-methyl group.

    N-(tert-butyl)-2-formyl-6-methoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.

    N-(tert-butyl)-2-formyl-4-methoxy-N-methylbenzamide: Methoxy group is positioned differently.

Uniqueness

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-tert-butyl-2-formyl-6-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)15(4)13(17)12-10(9-16)7-6-8-11(12)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQHTBOHZVQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191949
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-36-6
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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